molecular formula C21H25N3O2S2 B12889808 N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-39-0

N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B12889808
CAS No.: 651307-39-0
M. Wt: 415.6 g/mol
InChI Key: WTXDANCEHYIXBB-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide is a synthetic sulfonamide derivative featuring an isoquinoline core substituted at the 5-position with a sulfonamide group. The sulfonamide nitrogen is further modified with a 4-aminobutyl chain and a 2-(phenylsulfanyl)ethyl group.

Properties

CAS No.

651307-39-0

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

N-(4-aminobutyl)-N-(2-phenylsulfanylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C21H25N3O2S2/c22-12-4-5-14-24(15-16-27-19-8-2-1-3-9-19)28(25,26)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2

InChI Key

WTXDANCEHYIXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide typically involves multiple steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Phenylthioethyl Moiety: The phenylthioethyl group is attached through a nucleophilic substitution reaction, where a phenylthioethyl halide reacts with the isoquinoline derivative.

    Addition of Aminobutyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylthioethyl moiety, where nucleophiles such as thiols or amines replace the phenylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that isoquinoline derivatives exhibit promising anticancer properties. N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide has been studied for its ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with specific biological targets involved in tumor growth, making it a candidate for further development as an anticancer agent .

1.2 Protein Kinase Inhibition
Similar compounds have been identified as protein kinase inhibitors, which play a critical role in various signaling pathways related to cancer and other diseases. This compound may function similarly, potentially serving as a ligand in affinity chromatography for the purification of proteins involved in these pathways .

Biochemical Applications

2.1 Affinity Chromatography
The compound can be utilized in affinity chromatography due to its ability to bind specific proteins or enzymes. This application is crucial for isolating and studying biomolecules in research settings. The sulfonamide group enhances the compound's binding properties, making it effective for such biochemical techniques .

2.2 Enzyme Inhibition Studies
Given its structural characteristics, this compound can be employed in studies aimed at understanding enzyme mechanisms. By inhibiting specific enzymes, researchers can elucidate their roles in metabolic pathways and disease processes .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Protein Kinase InhibitionIdentified as a potential ligand for affinity chromatography applications.
Enzyme Mechanism StudiesSuggested utility in enzyme inhibition studies to explore metabolic pathways.
Antimicrobial PropertiesPotential antimicrobial effects based on the sulfonamide class characteristics.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenylthioethyl moiety may interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound: The lack of reported IC₅₀ values limits direct comparison.
  • Synthetic Pathways : highlight methods for introducing phenylsulfanyl groups, which could guide the synthesis of the target compound .

Biological Activity

N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and its mechanisms of action. This article reviews the biological activity of the compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O2SC_{15}H_{20}N_2O_2S, with a molecular weight of approximately 296.40 g/mol. The compound features an isoquinoline core modified by a sulfonamide group, which is known for its diverse pharmacological activities.

Recent studies have indicated that compounds similar to this compound act as allosteric inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication. This mechanism is particularly relevant against fluoroquinolone-resistant strains of Escherichia coli . The compound occupies an allosteric site within the GyrA subunit, which differs from the binding sites of traditional antibiotics, providing a novel approach to combat bacterial resistance.

Biological Activity and Efficacy

  • Antibacterial Activity : Research has demonstrated that isoquinoline sulfonamides exhibit significant antibacterial properties. For instance, a study reported that optimized derivatives showed potent activity against resistant bacterial strains with IC50 values in the low micromolar range .
  • Inhibition Studies : In vitro studies have shown that this compound can effectively inhibit bacterial growth. Specific inhibition constants (Ki) have been reported at 15 µM for certain targets .
  • Resistance Mechanisms : The investigation into resistance mechanisms revealed mutations in the DNA gyrase complex when exposed to isoquinoline sulfonamides, indicating a direct interaction with the target enzyme .

Case Study 1: Efficacy Against Resistant Strains

A clinical isolate study demonstrated the efficacy of isoquinoline sulfonamides against fluoroquinolone-resistant E. coli. The study highlighted that these compounds could restore sensitivity to traditional antibiotics through their unique mechanism of action.

Case Study 2: Structure-Activity Relationship (SAR)

A SAR analysis was conducted on various derivatives of isoquinoline sulfonamides. Modifications at the phenylsulfanyl position significantly enhanced antibacterial activity, suggesting that structural optimization is key to developing more effective agents .

Table 1: Biological Activity Summary

Compound NameTargetIC50 (µM)Mechanism
This compoundDNA Gyrase15Allosteric Inhibition
LEI-800 (optimized derivative)DNA Gyrase<10Allosteric Inhibition

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC15H20N2O2S
Molecular Weight296.40 g/mol
StereochemistryAchiral
SolubilitySoluble in DMSO

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